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Chemical Synthesis & Nomenclature

Alexander Shulgin first synthesized 4C-D in 1968 [1]. It is a phenethylamine derivative, structurally

homologous to 2C-D and DOM [1] [2]. The key structural feature is an α-ethyl group on the

phenethylamine side chain, designating it as 4C-D or α-ethyl-2C-D [1].

The synthesis is a multi-step process [3]:

Step 1: Formation of Nitro Compound - Reacting 2,5-dimethoxy-4-methylbenzaldehyde with
nitroethane yields a nitrostyrene intermediate.

Step 2: Reduction - The nitrostyrene intermediate is reduced using lithium aluminum hydride
(LiAlH₄) to produce the final amine product, dimoxamine.

Step 3: Purification - The final product is purified via recrystallization or chromatography.

Achieving the enantiomerically pure (S)-configuration, which is the active form, requires sophisticated

stereocontrolled α-ethylation techniques [3].

Comprehensive Pharmacological Profile

4C-D is a serotonin receptor partial agonist with a distinct profile that separates its psychoactive effects from

classic psychedelic hallucinations [1].
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Receptor Binding Affinity (Ki) and Functional Activity

The table below summarizes its interactions with key human receptors [1].

Receptor
Binding Affinity
(Ki, nM)

Functional Activity (EC₅₀,
nM; Emax, %) Notes

5-HT₂A 120 39–1,300 (EC₅₀); 80–91%
(Emax)

Primary site of action;
partial agonist [1].

5-HT₂B >10,000 217–>32,000 (EC₅₀); 68–
85% (Emax)

Weak partial agonist
[1].

5-HT₂C Not Determined

(ND)

120–582 (EC₅₀); 34–93%

(Emax)

Partial agonist [1].

5-HT₁A >10,000 656 (EC₅₀); 68% (Emax) Low-affinity agonist

[1].

Monoamine
Transporters (SERT,
NET, DAT)

>10,000 Half-maximal inhibitory

concentration (IC₅₀) >50,000

Essentially no activity

[1].

Key Pharmacological Differentiators

Non-Hallucinogenic Nature: 4C-D acts as a low-efficacy partial agonist at the 5-HT₂A receptor,
particularly in Gq and β-arrestin2 signaling pathways, compared to high-efficacy psychedelics like

DOM. This attenuated signaling is believed to prevent full psychedelic effects while retaining other
psychoactive properties [1].

Dopaminergic Effects: Preclinical studies indicate 4C-D increases dopamine release in mesolimbic
pathways, potentially underlying observed reversals of motor deficits in Parkinson's disease models

and increased motivation [1].

Documented Effects & Research History
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The effects of 4C-D are based on limited human testing and animal studies.

Human Effects (Oral Administration): Alexander Shulgin's bioassays reported "the alert of a
psychedelic, with none of the rest of the package" at 32 mg [1]. Unpublished clinical trials noted

psychoactivity without hallucinations. (R)-Ariadne produced mental alertness and well-being at 25-50
mg, with therapeutic effects on manic depression and Parkinson's symptoms at 50-100 mg/day.

Doses up to 300 mg altered consciousness but did not produce psychedelic effects [1].
Preclinical Animal Data: 4C-D shows markedly attenuated head-twitch response (a behavioral proxy

for psychedelic effects) in rodents [1]. It fully substitutes for MDMA in drug discrimination tests, an
effect shared with α-ethyltryptamine but not DOM [1].

Clinical Development: Bristol Laboratories developed 4C-D (BL-3912, Dimoxamine) as a potential
antidepressant and cognitive enhancer, advancing to Phase III clinical trials before discontinuation for

strategic economic reasons [1] [4].

Signaling Pathway Workflow

The following diagram illustrates the theorized mechanism of action for 4C-D, based on its pharmacological

profile, leading to its non-hallucinogenic psychoactive and potential therapeutic effects.
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This diagram summarizes the proposed mechanism where 4C-D's low-efficacy partial agonism at the 5-

HT₂A receptor results in distinct downstream effects compared to full psychedelic agonists [1].

Key Conclusions & Research Outlook
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4C-D (Ariadne, Dimoxamine) represents a significant class of non-hallucinogenic 5-HT₂A receptor

agonists [5]. Its development was shelved for economic reasons, not safety or efficacy [1], and it has

attracted renewed interest for its therapeutic potential without limiting psychedelic effects [1] [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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